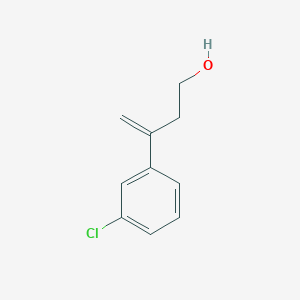

![molecular formula C20H14ClNO2S B2510101 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-31-1](/img/structure/B2510101.png)

4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enzyme Inhibition and Antioxidant Potential : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, showing significant enzyme inhibition potential against AChE and BChE enzymes, as well as antioxidant properties (Kausar et al., 2019).

Cancer and HIV Activity : Several benzenesulfonamides bearing oxadiazole moieties were synthesized and screened for antimicrobial and anti-HIV activities. These compounds showed promising results in line with structure-activity relationships (Iqbal et al., 2006).

Anticancer Properties : A study on N-(4-acetylphenyl)benzene sulfonamide derivatives found that chlorinated compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Antimicrobial and Anticancer Evaluation : 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives were synthesized and evaluated for in vitro antimicrobial and anticancer activities, showing potential as novel therapeutic agents (Kumar et al., 2014).

Synthesis and Antitumor Activity : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity. Compounds showed remarkable activity and selectivity toward specific cancer cell lines (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibitory Effects : Benzenesulfonamides synthesized in a study exhibited good inhibition profile on carbonic anhydrase isoenzymes, suggesting their potential in the development of novel anticancer agents (Gul et al., 2016).

Anticancer and Anti-HIV Potential : A series of benzenesulfonamide derivatives synthesized in another study were evaluated for anticancer and anti-HIV activities, with some compounds showing moderate activity against specific human tumor cell lines and encouraging anti-HIV activity (Pomarnacka & Kozlarska-Kedra, 2003).

Orientations Futures

Mécanisme D'action

Target of Action

Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase ix , a protein that plays a significant role in tumor growth and survival .

Mode of Action

It’s known that benzenesulfonamide derivatives can inhibit carbonic anhydrase ix . This inhibition could potentially disrupt the pH regulation in tumor cells, thereby inhibiting their growth and survival .

Biochemical Pathways

The inhibition of carbonic anhydrase ix can disrupt the ph regulation in tumor cells , which could affect various biochemical pathways related to cell growth and survival.

Result of Action

The inhibition of carbonic anhydrase ix could potentially disrupt the ph regulation in tumor cells , leading to inhibited growth and survival of these cells.

Propriétés

IUPAC Name |

4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRCDMPUEWPMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2510021.png)

![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone](/img/structure/B2510028.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B2510037.png)

![3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510038.png)

![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)